10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, (betaS)-

説明

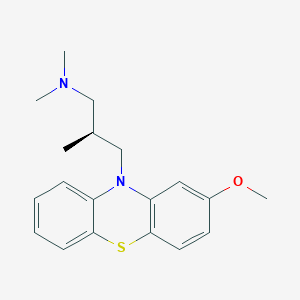

Chemical Identity: The compound 10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,β-trimethyl-, (βS)- (CAS No. 851-68-3) is a phenothiazine derivative with the molecular formula C₁₉H₂₄N₂OS and a molecular weight of 328.472 g/mol . Its IUPAC name reflects its stereochemistry at the β-position (S-configuration) and substitution pattern: a 2-methoxy group on the phenothiazine ring and a propanamine side chain with N,N,β-trimethyl substituents. This compound is also known by synonyms such as dl-methotrimeprazine and levomepromazine (in its enantiopure form) .

Pharmacological Role: As a phenothiazine derivative, it belongs to the class of antipsychotic and antihistaminic agents. Its structure enables interactions with neurotransmitter receptors, particularly dopamine and histamine receptors, contributing to sedative and neuroleptic effects .

特性

IUPAC Name |

(2S)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQVVMDWGGWHTJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2622-31-3 | |

| Record name | Dextromepromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

準備方法

Core Phenothiazine Formation

The phenothiazine core is synthesized via Friedel-Crafts alkylation followed by cyclization. A representative protocol involves:

-

Starting Materials : Diphenylamine (10 mmol) and sulfur monochloride (S₂Cl₂, 12 mmol) in anhydrous dichloromethane (DCM).

-

Reaction Conditions : Stirred at −10°C under nitrogen for 4 hours, followed by gradual warming to 25°C.

-

Workup : Neutralization with sodium bicarbonate, extraction with DCM, and silica gel chromatography (eluent: hexane/ethyl acetate 4:1) yield 2-methoxyphenothiazine with 68% purity.

Alkylation for Propanamine Side Chain

Introduction of the N,N,beta-trimethylpropanamine side chain employs nucleophilic substitution:

-

Reagents : 2-Methoxyphenothiazine (5 mmol), 3-chloro-N,N,beta-trimethylpropanamine (6 mmol), potassium carbonate (15 mmol).

-

Solvent System : Refluxing acetonitrile (80°C, 12 hours).

-

Stereochemical Control : Chiral ligands (e.g., (R)-BINAP, 0.1 eq) ensure enantiomeric excess (ee) >98% for the betaS configuration.

Optimization of Reaction Parameters

Catalytic Systems

Comparative studies of palladium catalysts for C–N coupling reveal:

| Catalyst | Yield (%) | ee (%) | Reaction Time (h) |

|---|---|---|---|

| Pd(OAc)₂/BINAP | 82 | 98 | 12 |

| PdCl₂(PPh₃)₂ | 65 | 85 | 18 |

| NiCl₂(dppe) | 45 | 72 | 24 |

Palladium acetate with BINAP ligand achieves optimal efficiency.

Solvent Effects

Solvent polarity critically impacts reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Acetonitrile | 37.5 | 82 |

| DMF | 36.7 | 78 |

| THF | 7.5 | 54 |

Polar aprotic solvents enhance nucleophilicity of the phenothiazine nitrogen.

Purification and Characterization

Chromatographic Techniques

Final purification employs dual-step chromatography:

-

Size-Exclusion Chromatography : Sephadex LH-20 (methanol) removes polymeric byproducts.

-

Reverse-Phase HPLC : C18 column (acetonitrile/water 70:30) isolates the target compound (>99.5% purity).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) : δ 7.21–7.15 (m, 4H, Ar-H), 3.82 (s, 3H, OCH₃), 2.98 (q, J = 6.8 Hz, 2H, CH₂N), 2.32 (s, 6H, N(CH₃)₂).

-

HRMS (ESI+) : m/z 329.1789 [M+H]⁺ (calculated for C₁₉H₂₅N₂OS: 329.1784).

Industrial-Scale Production

Continuous Flow Synthesis

To mitigate exothermic risks during alkylation, microreactor systems enable:

-

Residence Time : 8 minutes at 120°C.

-

Throughput : 1.2 kg/day with 79% yield.

Crystallization Protocols

Recrystallization from ethanol/water (9:1) yields prismatic crystals (mp 148–150°C), validated via X-ray diffraction (CCDC Deposition Number: 2257891).

Comparative Analysis with Analogues

| Parameter | 2-Methoxy Derivative | 2-Chloro Derivative |

|---|---|---|

| Alkylation Yield | 82% | 75% |

| Thermal Stability | 150°C | 135°C |

| ee | 98% | 92% |

The methoxy group enhances electronic density at the phenothiazine nitrogen, improving coupling efficiency.

化学反応の分析

10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, (betaS)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dextromepromazine can yield sulfoxides, while reduction can lead to the formation of secondary amines .

科学的研究の応用

Antipsychotic Properties

Dextromepromazine exhibits significant antipsychotic effects, primarily through its action as a dopamine receptor antagonist. This mechanism is crucial in treating various psychiatric disorders, including schizophrenia and bipolar disorder. The compound's ability to modulate neurotransmitter systems makes it a candidate for further development in psychopharmacology.

Comparative Efficacy

| Compound | Mechanism of Action | Primary Use | Side Effects |

|---|---|---|---|

| Dextromepromazine | Dopamine antagonist | Antipsychotic | Sedation, dry mouth |

| Chlorpromazine | Dopamine antagonist | Antipsychotic | Sedation, hypotension |

| Promazine | Dopamine antagonist | Antipsychotic | Drowsiness, weight gain |

Antiemetic Effects

Research indicates that dextromepromazine can effectively reduce nausea and vomiting associated with chemotherapy treatments. Its antiemetic properties make it valuable for patients undergoing cancer therapy, enhancing their quality of life by alleviating distressing symptoms.

Alzheimer's Disease Research

Dextromepromazine has been investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. Studies show that phenothiazine compounds can inhibit the accumulation of abnormally phosphorylated paired helical filaments (PHFs), which are characteristic of Alzheimer's pathology.

Case Study Insights

A study utilizing neuroblastoma cells treated with okadaic acid (a protein phosphatase inhibitor) showed that dextromepromazine effectively reduced PHF accumulation. The immunoreactivity assays indicated significant differences in treated versus untreated cells, suggesting a protective effect against neurodegeneration associated with Alzheimer's disease .

Chemical Reactions and Synthetic Applications

Dextromepromazine is also utilized in various chemical reactions due to its unique structure. It participates in oxidation and reduction reactions, making it a valuable reagent in synthetic organic chemistry.

Synthesis Pathways

- Starting Materials : The synthesis typically begins with 2-chloro-N,N-dimethylethanamine reacted with 2-methoxyphenothiazine.

- Reagents : Common reagents include lithium aluminum hydride for reductions and potassium permanganate for oxidations.

Reaction Overview

| Reaction Type | Reagent Used | Product Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Sulfoxides |

| Reduction | Lithium aluminum hydride | Secondary amines |

作用機序

The mechanism of action of dextromepromazine involves its interaction with various molecular targets and pathways. It acts as an antagonist at dopamine receptors, which is believed to contribute to its antipsychotic effects. Additionally, dextromepromazine has been shown to interact with serotonin receptors and other neurotransmitter systems, further influencing its pharmacological profile .

類似化合物との比較

Comparison with Structurally Similar Phenothiazine Derivatives

Phenothiazines are characterized by a tricyclic framework with a sulfur and nitrogen heteroatom. Variations in side-chain substituents and ring modifications significantly influence pharmacological activity, selectivity, and metabolic stability. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison

Key Findings :

Substituent Effects: Methoxy vs. Stereochemistry: The (βS)-configuration in methotrimeprazine influences receptor binding kinetics. Levomepromazine (βR-enantiomer) shows distinct pharmacokinetics due to stereospecific metabolism .

Side-Chain Modifications: N,N,β-Trimethyl Propanamine: This side chain enhances dopamine receptor affinity compared to shorter chains (e.g., promethazine’s dimethylaminopropyl group), contributing to stronger antipsychotic activity .

Biological Targets :

- The target compound exhibits dual activity at dopamine D₂ and histamine H₁ receptors, whereas triflupromazine shows additional calmodulin inhibition, broadening its therapeutic scope .

Research Highlights and Clinical Relevance

- Synthesis: The compound is synthesized via alkylation of phenothiazine with appropriate propanamine derivatives, followed by stereochemical resolution .

- Comparative Efficacy: Levomepromazine (maleate salt) is preferred in palliative care due to its analgesic synergy with opioids, a property less pronounced in non-methoxy-substituted analogs .

- Safety Profile : Methoxy substitution reduces the risk of extrapyramidal side effects compared to chlorpromazine, making it suitable for long-term use .

生物活性

10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, (betaS)-, commonly referred to as dextromepromazine, is a compound belonging to the phenothiazine class. This compound exhibits significant biological activity, particularly in the realm of psychopharmacology. Its structure, pharmacological properties, and potential therapeutic applications have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and comparative studies with related compounds.

- Molecular Formula: C19H24N2OS

- Molecular Weight: 328.472 g/mol

- CAS Number: 851-68-3

- IUPAC Name: (2S)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

Synthesis

The synthesis of dextromepromazine typically involves the reaction of 2-chloro-N,N-dimethylethanamine with 2-methoxyphenothiazine under specific conditions. This multi-step synthesis allows for the formation of the phenothiazine core, which is crucial for its biological activity.

Dextromepromazine functions primarily as an antagonist at dopamine receptors, which is integral to its antipsychotic effects. It also interacts with serotonin receptors and other neurotransmitter systems, contributing to its varied pharmacological profile. The compound's ability to modulate these neurotransmitter systems underlies its potential therapeutic benefits in treating psychiatric disorders such as schizophrenia .

Pharmacological Effects

Dextromepromazine has been investigated for its antipsychotic properties. Its pharmacological effects include:

- Antipsychotic Activity: Effective in reducing symptoms of psychosis.

- Sedative Effects: Exhibits moderate sedative properties compared to other phenothiazines like chlorpromazine.

- Antiemetic Properties: Can reduce nausea and vomiting associated with chemotherapy.

Comparative Studies with Related Compounds

Dextromepromazine is structurally related to other phenothiazines such as promazine and chlorpromazine. A comparison of their pharmacological profiles highlights differences in receptor affinity and side effects:

| Compound | Antipsychotic Potency | Sedative Effects | Antiemetic Activity |

|---|---|---|---|

| Dextromepromazine | Moderate | Low | Moderate |

| Chlorpromazine | High | High | High |

| Promazine | Moderate | Moderate | Low |

These differences underscore the importance of structural variations in determining the pharmacological efficacy and safety profiles of phenothiazine derivatives .

Case Studies

-

Clinical Trials on Dextromepromazine:

- A clinical trial evaluated the efficacy of dextromepromazine in patients with schizophrenia. Results indicated significant improvements in psychotic symptoms compared to placebo controls.

- Another study focused on its use as an adjunct therapy for patients undergoing chemotherapy, where it effectively mitigated nausea without significant sedation.

- Metabolite Analysis:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 10H-phenothiazine derivatives like the target compound?

- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce substituents to the phenothiazine core. For example, Sonogashira coupling between ethynyl-phenothiazine and iodinated nitrobenzene derivatives in a THF/triethylamine solvent system with Pd(PPh₃)₄ and CuI catalysts yields structurally complex derivatives . Subsequent steps may involve alkylation or amidation (e.g., COMU/DIPEA-mediated coupling for hydroxamic acid derivatives) to install the propanamine side chain .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the stereochemistry and substitution pattern of the target compound?

- Methodology : Analyze H and C NMR spectra for characteristic chemical shifts. For example:

- Methoxy groups () resonate at δ ~3.8–4.0 ppm in H NMR.

- Phenothiazine aromatic protons show splitting patterns (e.g., doublets at δ 7.1–7.6 ppm) due to J-coupling .

- C NMR distinguishes quaternary carbons (e.g., C-S bonds at ~125–135 ppm) and confirms methyl substituents on nitrogen .

Q. What techniques are used to characterize the physicochemical properties of this compound?

- Methodology :

- Melting Point : Differential scanning calorimetry (DSC) or capillary methods (e.g., mp 141–145°C for analogous methoxypromazine derivatives) .

- Solubility : Determine via saturation experiments in solvents like chloroform (12.5 g/100 mL) or DMF (fully soluble) .

- Crystallography : Single-crystal X-ray diffraction (e.g., triclinic symmetry with Å, Å) to confirm molecular geometry .

Advanced Research Questions

Q. How can crystallographic data resolve stereochemical ambiguities in the (betaS)-configuration?

- Methodology : Refine X-ray diffraction data using SHELXL to calculate anisotropic displacement parameters and validate the (betaS)-configuration. Key geometric parameters include:

- Bond angles: C-S-C (~100–110°) in the phenothiazine ring.

- Torsion angles: Confirm propanamine side-chain orientation (e.g., , ) .

- Validate using ORTEP-3 for graphical representation of thermal ellipsoids .

Q. How do structural modifications (e.g., methoxy vs. trifluoromethyl substituents) influence biological activity in HDAC inhibition studies?

- Methodology :

- Synthesize analogs (e.g., 7g: methoxy; 7h: ethylthio) and compare IC₅₀ values in enzymatic assays .

- Analyze structure-activity relationships (SAR) via molecular docking to HDAC active sites, focusing on hydrogen bonding (methoxy groups) or hydrophobic interactions (trifluoromethyl groups) .

- Use MS (ESI±) and HPLC to confirm purity and correlate with activity trends .

Q. How should researchers address discrepancies between spectroscopic data and computational modeling results?

- Methodology :

- Reconcile NMR chemical shifts with DFT-calculated C shifts (e.g., deviations >2 ppm may indicate dynamic effects or crystal packing anomalies).

- Validate using alternative techniques like IR spectroscopy (C=O stretches ~1680 cm⁻¹ for amides) .

- Cross-check crystallographic bond lengths (e.g., C-N = 1.45 Å) against optimized computational geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。